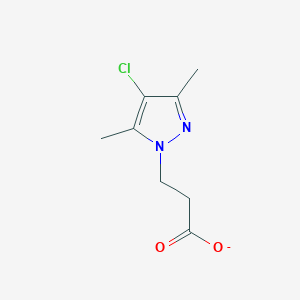![molecular formula C14H13ClN4OS B10891535 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 634174-96-2](/img/structure/B10891535.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its chemical structure consists of a 1,3-thiazole ring fused with a 1H-imidazole ring, along with a carboxamide group and a 3-chlorobenzyl substituent.
- The compound’s systematic name is N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide .
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through thiazole and imidazole chemistry.
Reaction Conditions: The synthesis likely involves cyclization reactions, such as the condensation of appropriate precursors.
Industrial Production: Industrial-scale production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity depends on its functional groups, including the thiazole, imidazole, and benzyl moieties.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties, bioavailability, and potential therapeutic applications.
Industry: Evaluating its use in materials science, catalysis, or as a precursor for drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to related compounds.
Similar Compounds: While I don’t have specific names, other thiazole-imidazole derivatives exist and may share structural similarities.
Remember that this compound’s detailed studies might be limited due to its rarity. For further exploration, consult scientific literature and databases
Properties
CAS No. |
634174-96-2 |
|---|---|
Molecular Formula |
C14H13ClN4OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C14H13ClN4OS/c15-10-3-1-2-9(6-10)7-11-8-18-14(21-11)19-13(20)12-16-4-5-17-12/h1-3,6,8H,4-5,7H2,(H,16,17)(H,18,19,20) |
InChI Key |
FPNKJRLLMYGZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dimethoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10891453.png)
![Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10891461.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10891462.png)
![1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10891470.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891475.png)
![ethyl 4-({[(2E)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B10891487.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10891491.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891498.png)
![Hexadecahydrocyclopenta[a]phenanthren-17-one, 16-(1,5-dimethyl-1H-pyrazol-4-ylmethylene)-10,13-dimethyl-](/img/structure/B10891510.png)
![7-(Difluoromethyl)-2-methyl-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10891515.png)
![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10891531.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10891541.png)
![N-(4-{[4-(furan-2-amido)cyclohexyl]methyl}cyclohexyl)furan-2-carboxamide](/img/structure/B10891547.png)
